Bassianin

Vue d'ensemble

Description

Bassianin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This compound is part of a group of bioactive metabolites that contribute to the fungus’s ability to infect and kill insect hosts. This compound, along with other metabolites like beauvericin and bassianolide, plays a crucial role in the virulence of Beauveria bassiana, making it an important subject of study in the field of biocontrol and pest management .

Mécanisme D'action

Target of Action

Bassianin is a secondary metabolite produced by the fungus Beauveria bassiana, which is widely used as a biocontrol agent against many major arthropod pests . The primary targets of this compound are insects, specifically their erythrocyte membrane ATPases .

Mode of Action

This compound, along with other toxins produced by B. bassiana, helps the fungus to parasitize and kill its insect hosts . The mode of action involves the inhibition of erythrocyte membrane ATPases , which are essential enzymes for energy transfer within cells. This disruption of energy transfer can lead to the death of the insect host.

Biochemical Pathways

The entomopathogenic activity of B. bassiana requires the production of infection structures (appressoria), metabolites, proteins, and enzymes . These components allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel as blastospores (hyphal bodies capable of evading the host immune system ), and ultimately kill the host. This compound, as a part of this cocktail of bioactive secondary metabolites, plays a crucial role in this process.

Pharmacokinetics

It’s known thatB. bassiana is usually formulated using conidia with different stabilizing agents for commercial purposes . This suggests that the bioavailability of this compound and other toxins may be influenced by the formulation methods used.

Result of Action

The result of this compound’s action is the death of the insect host. By inhibiting the erythrocyte membrane ATPases , this compound disrupts the energy transfer within the insect cells, leading to their death. This, combined with the immune evasion strategies of B. bassiana, allows the fungus to effectively parasitize and kill its insect hosts .

Action Environment

The action of this compound and other B. bassiana toxins can be influenced by environmental factorsB. bassiana is a ubiquitous soilborne fungus found in both temperate and tropical regions . It can complete its life cycle as a saprophyte in soil and on other organic materials, although it has also been reported as an endophyte in several plants . Therefore, the action, efficacy, and stability of this compound may vary depending on the specific environmental conditions where B. bassiana is present.

Analyse Biochimique

Biochemical Properties

Bassianin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Detailed qualitative and quantitative analysis related to these compounds remains scarce

Cellular Effects

It is known that Beauveria bassiana, the fungus that produces this compound, is virulent against approximately 1000 insect species

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound was efficiently extracted when Beauveria bassiana-infected Tenebrio molitor larvae were ground in 70% EtOH extraction solvent and subsequently subjected to ultrasonic treatment for 30 minutes . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of bassianin typically involves the cultivation of Beauveria bassiana under specific conditions that promote the synthesis of secondary metabolites. The fungus is grown in a nutrient-rich medium, and the metabolites are extracted using solvents like ethanol. The extraction process often involves ultrasonic treatment to enhance the yield of this compound and other metabolites .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Beauveria bassiana is cultured in bioreactors, where conditions such as temperature, pH, and nutrient availability are carefully controlled to maximize the production of this compound. The metabolites are then extracted and purified using techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-Q-Orbitrap MS) .

Analyse Des Réactions Chimiques

Types of Reactions: Bassianin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different contexts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of more reactive intermediates that can further interact with biological targets .

Applications De Recherche Scientifique

Bassianin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is studied for its unique chemical properties and its potential as a lead compound for the synthesis of new bioactive molecules.

Biology: In biological research, this compound is used to study the mechanisms of fungal virulence and host-pathogen interactions.

Medicine: this compound’s bioactivity makes it a candidate for developing new antimicrobial and insecticidal agents.

Industry: In the agricultural industry, this compound is explored for its potential as a biopesticide, offering an eco-friendly alternative to chemical pesticides

Comparaison Avec Des Composés Similaires

Bassianin is part of a group of secondary metabolites produced by Beauveria bassiana, which includes compounds like beauvericin, bassianolide, beauverolides, tenellin, oosporein, and oxalic acid. These compounds share similar bioactive properties but differ in their chemical structures and specific modes of action. For example:

Beauvericin: Known for its ionophoric properties, it disrupts cellular ion balance.

Bassianolide: Exhibits strong insecticidal activity by interfering with the insect’s nervous system.

Beauverolides: Have antimicrobial properties and are studied for their potential in treating infections

Each of these compounds contributes to the overall virulence of Beauveria bassiana, but this compound’s unique chemical structure and specific interactions with insect targets make it a distinct and valuable compound for research and application.

Propriétés

IUPAC Name |

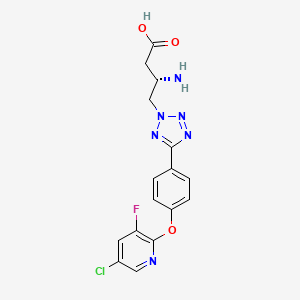

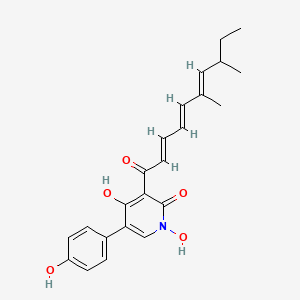

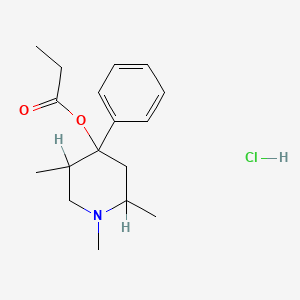

3-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJZTYMRBJWDZ-ZDNNFFFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is bassianin and where is it found?

A1: this compound is a yellow pigment classified as a polyketide, a diverse group of naturally occurring molecules with a wide range of biological activities. It is produced by certain strains of the entomopathogenic fungus Beauveria, specifically Beauveria bassiana. [, ] Interestingly, the distribution of this compound and its related compound, tenellin, doesn't strictly follow species lines within the Beauveria genus. This means that some strains of B. bassiana might produce tenellin instead of this compound, and vice versa. []

Q2: What is the chemical structure of this compound?

A2: this compound is a 3-acyl derivative of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone. Its full chemical name is 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2(1_H_)-one. [, ] This complex structure was elucidated using a combination of chemical analysis, spectroscopy, and isotopic labeling studies with ¹³C and ¹⁵N. []

Q3: How does the production of this compound in Beauveria relate to its growth conditions?

A3: Research shows that the production of this compound in Beauveria tenella is influenced by the nutrient composition of the growth medium. [] Optimal this compound yield was observed on a glucose ammonium tartrate salts medium with a high carbon-to-nitrogen ratio. Interestingly, once the nitrogen source in the medium was depleted, this compound accumulation increased rapidly, suggesting a possible role of nitrogen depletion in triggering its production. []

Q4: Are there any other pigments produced by Beauveria besides this compound?

A4: Yes, Beauveria species are known to produce a red pigment called oosporein in addition to the yellow pigments this compound and tenellin. [, , ] Studies have shown that in cultures producing both oosporein and this compound, oosporein is produced first. [] This suggests a potential sequential production of these pigments by the fungus, possibly influenced by factors like nutrient availability or growth stage.

Q5: Have scientists been able to manipulate the production of this compound and related compounds?

A5: Yes, researchers have successfully used rational domain swaps between the polyketide synthases responsible for tenellin and desmethylthis compound biosynthesis. By expressing these hybrid enzymes in Aspergillus oryzae, they were able to generate reprogrammed compounds. [] These findings provide valuable insights into the programming mechanisms of these complex enzymes and open up possibilities for engineering the production of novel bioactive compounds. Furthermore, combining domain swaps with the co-expression of specific cytochrome P450 enzymes led to the resurrection of this compound, demonstrating the potential for bioengineering efforts in this field. []

Q6: What are the potential applications of understanding this compound production?

A6: While research on this compound is ongoing, understanding its biosynthesis and regulation could have several implications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B3025664.png)

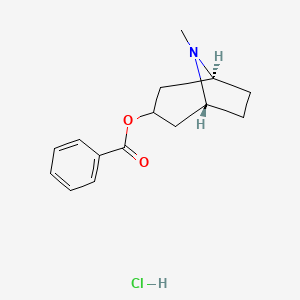

![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025671.png)

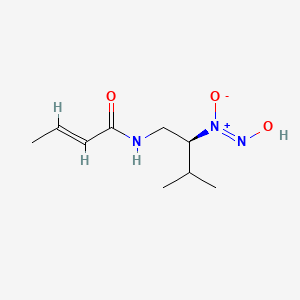

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)